

Technical Guide: N-(Diphenylmethylene)glycine ethyl ester (CAS 6955-14-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(Diphenylmethylene)glycine ethyl ester

Cat. No.: B051986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, safety information, and synthetic applications of **N-(Diphenylmethylene)glycine ethyl ester** (CAS 6955-14-2), a key intermediate in organic synthesis, particularly in the asymmetric synthesis of non-proteinogenic α -amino acids.

Chemical Information and Properties

N-(Diphenylmethylene)glycine ethyl ester, also known as Ethyl (diphenylmethylenamino)acetate, is a Schiff base derived from glycine ethyl ester and benzophenone. This compound is a versatile building block in pharmaceutical and agrochemical development due to the diphenylmethylene group, which enhances its reactivity and stability.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	69555-14-2 [1] [2] [3]
IUPAC Name	ethyl 2-[(diphenylmethylidene)amino]acetate [4] [5]
Synonyms	Ethyl (diphenylmethylenamino)acetate, Ethyl N-(diphenylmethylene)glycinate, (N,N-Diphenylmethylene)glycine ethyl ester [1] [3]
Molecular Formula	C ₁₇ H ₁₇ NO ₂ [3]
Molecular Weight	267.32 g/mol [1] [3]
InChI Key	QUGJYNGNUBHTNS-UHFFFAOYSA-N [1]
SMILES String	CCOC(=O)CN=C(c1ccccc1)c2ccccc2 [1]

Table 2: Physicochemical Properties

Property	Value
Physical Appearance	White to light yellow crystalline powder or chunks [1] [2]
Melting Point	51-53 °C (lit.) [1] [2]
Boiling Point	195 °C at 2 mmHg (lit.) [2]
Flash Point	110 °C (230 °F) - closed cup [1] [6]
Solubility	Soluble in ethanol (50 mg/mL) [1]
Storage Temperature	2-8°C [1]

Safety Data

It is crucial to handle **N-(Diphenylmethylene)glycine ethyl ester** with appropriate safety precautions.

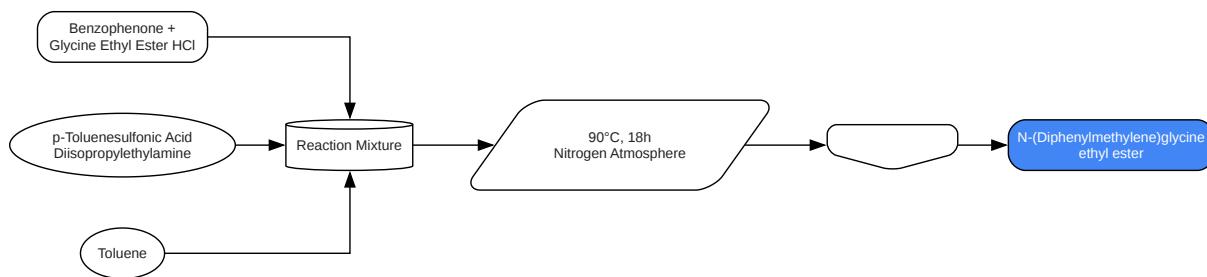
Table 3: GHS Hazard and Precautionary Statements

Category	Information
Pictogram	GHS08 (Health Hazard) [1] [6]
Signal Word	Danger [1] [6]
Hazard Statements	H350: May cause cancer [1] [6]
Precautionary Statements	P201, P202, P280, P308+P313, P405, P501 [1] [6]
Hazard Classifications	Carcinogenicity (Category 1B) [1] [6]
Personal Protective Equipment	Eyeshields, gloves, type N95 (US) respirator [1]

*Note: Some suppliers classify this substance as non-hazardous.[\[7\]](#) It is recommended to consult the specific Safety Data Sheet (SDS) from the supplier before use.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Synthetic Applications and Experimental Protocols

The primary application of **N-(Diphenylmethylene)glycine ethyl ester** is as a chiral glycine enolate equivalent for the asymmetric synthesis of α -amino acids.[\[3\]](#) This is often achieved through alkylation reactions under phase-transfer catalysis (PTC) conditions.[\[5\]](#) The bulky diphenylmethylene group activates the α -proton for deprotonation and provides steric hindrance that, in combination with a chiral phase-transfer catalyst, directs electrophiles to a specific face of the enolate, inducing asymmetry.[\[5\]](#)


Synthesis of **N-(Diphenylmethylene)glycine ethyl ester**

The compound can be synthesized via the transimination of benzophenone imine with glycine ethyl ester hydrochloride or through a one-step reaction between benzophenone and glycine ethyl ester hydrochloride.[\[1\]](#)[\[2\]](#)

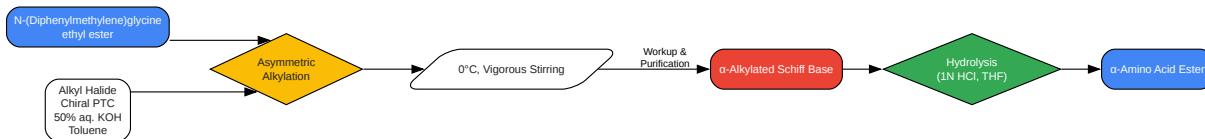
Experimental Protocol: Synthesis from Benzophenone and Glycine Ethyl Ester Hydrochloride[\[1\]](#)

- Reaction Setup: Under a nitrogen atmosphere, add 1500g of benzophenone and 500ml of toluene to a reaction vessel.

- **Addition of Reagents:** Add 250g of glycine ethyl ester hydrochloride, 10g of p-toluenesulfonic acid (TsOH), and 300ml of diisopropylethylamine (DIPEA).
- **Reaction Conditions:** Heat the mixture to 90°C and maintain the reaction for 18 hours.
- **Workup and Isolation:** After the reaction is complete, the product is separated to yield **N-(Diphenylmethylene)glycine ethyl ester**.

[Click to download full resolution via product page](#)

*Synthesis of **N-(Diphenylmethylene)glycine ethyl ester**.*


Asymmetric Alkylation for α -Amino Acid Synthesis

A key application is the enantioselective alkylation of the glycine imine using a chiral phase-transfer catalyst to produce α -alkylated glycines, which are precursors to unnatural α -amino acids.^{[4][5]}

Experimental Protocol: General Asymmetric Alkylation^[5]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine **N-(Diphenylmethylene)glycine ethyl ester** (1.0 equiv.), a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracylmethyl)cinchonidinium bromide, 0.01-0.1 equiv.), and toluene.
- **Addition of Base:** Cool the mixture to 0°C in an ice bath and add a 50% aqueous solution of potassium hydroxide (10-20 equiv.).

- **Addition of Electrophile:** Add the desired alkyl halide (1.1-1.5 equiv.) dropwise to the vigorously stirred biphasic mixture.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, dilute the mixture with water and extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel.
- **Hydrolysis:** The purified Schiff base is dissolved in a suitable solvent (e.g., THF) and treated with 1N hydrochloric acid to hydrolyze the imine and yield the desired α -amino acid ester.

[Click to download full resolution via product page](#)

Asymmetric α -amino acid synthesis workflow.

Synthesis of syn- and anti-2,3-Diamino Esters

N-(Diphenylmethylene)glycine ethyl ester is also utilized in the diastereoselective synthesis of 2,3-diamino esters through reaction with sulfinimines. The stereochemical outcome (syn or anti) can be influenced by the presence of water.[11]

Experimental Protocol: Synthesis of anti-2,3-Diamino Esters[11]

- **Enolate Formation:** Cool a THF-H₂O solution to -78°C. Add the appropriate amount of lithium diisopropylamide (LDA). A solution of **N-(Diphenylmethylene)glycine ethyl ester** (1

equivalent) in anhydrous THF, cooled to -78°C, is then added via cannula to the LDA solution. Stir at -78°C for 1 hour.

- Addition of Sulfinimine: Introduce the sulfinimine (0.63 equivalents) in anhydrous THF at -78°C to the yellow enolate solution.
- Quenching: After stirring for 1.5 hours at -78°C, quench the reaction by adding an aqueous NH₄Cl solution.
- Isolation: The desired diamino ester is isolated by chromatography.

Conclusion

N-(Diphenylmethylene)glycine ethyl ester is a valuable and versatile intermediate in organic and medicinal chemistry. Its ability to serve as a glycine anion equivalent under phase-transfer conditions has made it a cornerstone in the asymmetric synthesis of a wide range of unnatural α-amino acids, which are critical components of many modern pharmaceuticals. Proper handling and adherence to safety protocols are essential when working with this compound. The experimental protocols provided herein offer a foundation for its application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Ethyl N-(diphenylmethylene)glycinate | 69555-14-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. N-(Diphenylmethylene)glycine ethyl ester | 69555-14-2 | FD10530 [biosynth.com]

- 7. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl N-(diphenylmethylene)glycinate CAS 69555-14-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Synthesis of anti- and syn-2,3-Diamino Esters using Sulfinimines. Water and Concentration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051986#cas-number-69555-14-2-chemical-information-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com